- 7-(Substituted-phenyl)amino-5,8-quinazolinediones: potent inhibitors of endothelium-dependent vasorelaxation, Medicinal Chemistry Research, 2001, 10(9), 605-614

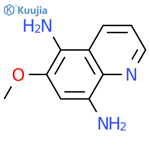

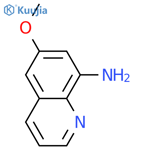

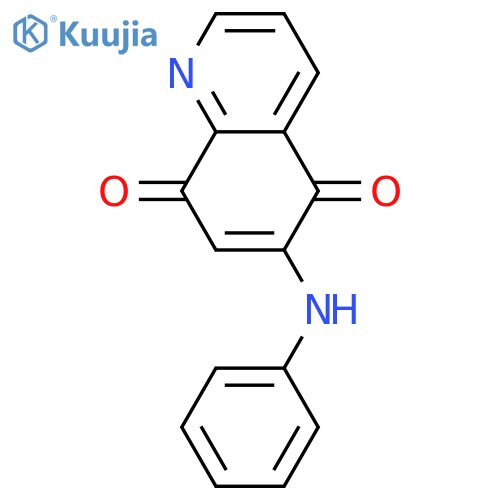

Cas no 91300-60-6 (5,8-Quinolinedione,6-(phenylamino)-)

91300-60-6 structure

商品名:5,8-Quinolinedione,6-(phenylamino)-

5,8-Quinolinedione,6-(phenylamino)- 化学的及び物理的性質

名前と識別子

-

- 5,8-Quinolinedione,6-(phenylamino)-

- 6-Anilino-5,8-quinolinedione

- 4-Anilino-1-Hydroxybenzene

- 6-anilinoquinoline-5,8-dione

- LY83583

- LY-83583

- 6-(Phenylamino)-5,8-quinolinedione

- LY-83,583

- 6-(Phenylamino)-5,8-quinolinedione (ACI)

- 5,8-Dihydro-5,8-dioxo-6-(phenylamino)quinoline

- 6-Anilinoquinoline-5,8-quinone

- Comr 2029

- LY 83583

- CHEMBL312487

- SR-01000946579

- Bio2_000923

- 6-(Phenylamino)quinoline-5,8-dione

- DB-057251

- Q27147906

- HMS3649K07

- CBiol_001967

- KBio2_000565

- KBio2_005701

- MFCD00210756

- HMS1990M07

- 6-Phenylamino-quinoline-5,8-dione

- 5,8-Quinolinedione, 6-(phenylamino)-

- NCGC00163462-03

- Bio1_001231

- 6-Anilinoquinoline-5,8-quinone, >=95% (TLC), solid

- HMS3403M07

- HMS1792M07

- AKOS027320589

- HMS1362M07

- KBioGR_000565

- DTXCID80160979

- BRD-K62792802-001-03-6

- BDBM50326696

- NCGC00163462-02

- SR-01000946579-1

- KBio3_001009

- CS-W014102

- CHEBI:78677

- DTXSID60238488

- QTL1_000051

- HY-W013386

- BSPBio_001225

- KBioSS_000565

- KBio2_003133

- Bio1_000742

- Bio2_000443

- KUC111778N

- KBio3_001010

- TD9FS56333

- MS-23538

- NCGC00163462-01

- IDI1_002198

- 91300-60-6

- G76693

- BRD-K62792802-001-02-8

- KSC-293-084

- Phenylamino)-5,8-quinolinedione, 6-(

- Bio1_000253

- SCHEMBL970943

- SB71418

-

- MDL: MFCD00210756

- インチ: 1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H

- InChIKey: GXIJYWUWLNHKNW-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=CC=CN=2)C(=O)C(NC2C=CC=CC=2)=C1

計算された属性

- せいみつぶんしりょう: 250.07400

- どういたいしつりょう: 250.074228

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 410

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- 互変異性体の数: 3

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 59.1

じっけんとくせい

- 色と性状: パープルソリッド

- 密度みつど: 1.4

- ゆうかいてん: 184-185°C

- ふってん: 446.9 °C at 760 mmHg

- フラッシュポイント: 224.1 °C

- 屈折率: 1.715

- ようかいど: 0.1 M HCl: 1 mg/mL

- PSA: 59.06000

- LogP: 2.52960

- ようかいせい: 0.1 M HCl: 1 mg/mL

5,8-Quinolinedione,6-(phenylamino)- セキュリティ情報

5,8-Quinolinedione,6-(phenylamino)- 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,8-Quinolinedione,6-(phenylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR6450T-5mg |

6-(Phenylamino)quinoline-5,8-dione |

91300-60-6 | 5mg |

£134.00 | 2023-09-01 | ||

| Apollo Scientific | OR6450T-25mg |

6-(Phenylamino)quinoline-5,8-dione |

91300-60-6 | 25mg |

£240.00 | 2023-09-01 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031374-5mg |

5,8-Quinolinedione,6-(phenylamino)- |

91300-60-6 | 98% | 5mg |

¥1802 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00251-5mg |

6-(Phenylamino)quinoline-5,8-dione |

91300-60-6 | ≥95% (TLC) | 5mg |

¥2618.0 | 2024-07-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-5mg |

LY83583 |

91300-60-6 | 98% | 5mg |

¥780.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11956-1mg |

LY83583 |

91300-60-6 | 98% | 1mg |

¥201.00 | 2023-09-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-200314-5 mg |

LY 83583, |

91300-60-6 | ≥95% | 5mg |

¥587.00 | 2023-07-10 | |

| Biosynth | RDA30060-25 mg |

6-Anilinoquinoline-5,8-quinone |

91300-60-6 | 25mg |

$606.50 | 2023-01-02 | ||

| Chemenu | CM144678-5g |

6-(Phenylamino)quinoline-5,8-dione |

91300-60-6 | 95% | 5g |

$61 | 2024-07-20 | |

| Biosynth | RDA30060-50 mg |

6-Anilinoquinoline-5,8-quinone |

91300-60-6 | 50mg |

$970.00 | 2023-01-02 |

5,8-Quinolinedione,6-(phenylamino)- 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium tetrachloroaurate Solvents: Ethanol ; 1 h, 25 °C

リファレンス

- Gold(III)-catalyzed 1,4-nucleophilic addition: facile approach to prepare 2-amino-1,4-naphthalenedione and 6-amino-5,8-quinolinedione derivatives, Synlett, 2009, (7), 1099-1102

合成方法 4

合成方法 5

はんのうじょうけん

リファレンス

- 6-Substituted-quinoline-5,8-quinones, United Kingdom, , ,

5,8-Quinolinedione,6-(phenylamino)- Raw materials

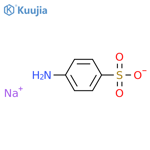

- sodium 4-aminobenzene-1-sulfonate

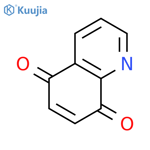

- Quinoline-5,8-dione

- 5,8-Quinolinediamine, 6-methoxy-

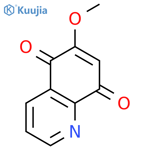

- 6-methoxyquinoline-5,8-dione

- 6-methoxyquinolin-8-amine

5,8-Quinolinedione,6-(phenylamino)- Preparation Products

5,8-Quinolinedione,6-(phenylamino)- 関連文献

-

Christophe Morin,Tatiana Besset,Jean-Claude Moutet,Martine Fayolle,Margit Brückner,Danièle Limosin,Katja Becker,Elisabeth Davioud-Charvet Org. Biomol. Chem. 2008 6 2731

91300-60-6 (5,8-Quinolinedione,6-(phenylamino)-) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91300-60-6)5,8-Quinolinedione,6-(phenylamino)-

清らかである:99%/99%/99%/99%/99%

はかる:10mg/25mg/50mg/100mg/250mg

価格 ($):199.0/398.0/639.0/1022.0/1304.0